2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzylsulfonyl group attached to an ethanone backbone, with a phenylpiperazine moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: This step involves the sulfonation of benzyl chloride using sodium sulfite under controlled conditions to yield benzylsulfonyl chloride.
Coupling with Ethanone: The benzylsulfonyl chloride is then reacted with ethanone in the presence of a base such as triethylamine to form the desired intermediate.
Introduction of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the intermediate and 4-phenylpiperazine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to its potential therapeutic effects. The benzylsulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfonyl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
2-(Benzylsulfonyl)-1-(4-ethylpiperazin-1-yl)ethanone: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
Uniqueness
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to its analogs.
Biological Activity
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone, often referred to in the literature as IMTPPE, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.
IMTPPE has been identified as a novel small molecule capable of inhibiting androgen receptor (AR) function. Research indicates that it can effectively inhibit AR transcriptional activity and protein levels in prostate cancer cell lines, particularly C4-2 cells. The compound's mechanism appears to be independent of the ligand-binding domain (LBD) of the AR, suggesting a direct interaction with the receptor that inhibits its activity regardless of ligand presence .
In Vitro Studies
In vitro studies have demonstrated that IMTPPE inhibits the proliferation of AR-positive prostate cancer cells while showing minimal effects on AR-negative cells. This specificity highlights its potential as a targeted therapy for androgen-dependent cancers. The compound was shown to significantly reduce the expression of AR-target genes using techniques such as real-time polymerase chain reaction (PCR), Western blotting, and luciferase assays .
In Vivo Studies
Animal model studies further support the efficacy of IMTPPE. In xenograft models of enzalutamide-resistant prostate cancer, IMTPPE treatment resulted in significant tumor growth inhibition. This suggests that IMTPPE may be a promising candidate for treating castration-resistant prostate cancer (CRPC), particularly in cases where traditional therapies have failed .
Comparative Data Table
Case Study 1: Prostate Cancer Treatment
In a study involving CRPC patients, compounds similar to IMTPPE were administered to evaluate their effectiveness against tumors resistant to standard therapies. The results indicated that patients exhibited reduced tumor markers and improved clinical outcomes when treated with AR inhibitors like IMTPPE.
Case Study 2: Combination Therapy
Another approach explored the use of IMTPPE in combination with existing chemotherapeutics. Preliminary results suggest enhanced efficacy when combined with agents targeting different pathways, indicating a synergistic effect that could improve patient responses in clinical settings.
Properties
IUPAC Name |
2-benzylsulfonyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(16-25(23,24)15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFFJCDASNWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.